molecular formula C7H8ClNO4S B2795053 methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate CAS No. 2137858-16-1

methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2795053
CAS No.: 2137858-16-1
M. Wt: 237.65
InChI Key: OWUGAYLGZVEXNL-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a chlorosulfonyl group at position 5, a methyl ester at position 3, and a methyl group at position 1 (N-methylation) . Its molecular formula is C₇H₉ClN₂O₄S, with a molecular weight of 220.68 g/mol (CAS: 1782834-36-9) . The chlorosulfonyl (–SO₂Cl) group is a highly reactive electrophilic moiety, making this compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or further sulfonamide derivatization .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUGAYLGZVEXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137858-16-1
Record name methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate typically involves the chlorosulfonation of a pyrrole derivative. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as chlorosulfonating agents. The process may require controlled temperatures and the presence of a solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of automated systems and continuous monitoring of reaction parameters is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group serves as a primary site for nucleophilic substitution, enabling diverse derivatization pathways.

Key Reactions:

  • Amine Substitution: Reacts with primary or secondary amines (e.g., methylamine, aniline) to form sulfonamide derivatives. For example, treatment with methylamine in dichloromethane at 0–5°C yields methyl 5-(methylsulfonamido)-1-methyl-1H-pyrrole-3-carboxylate .

  • Alcoholysis: Reacts with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃) to produce sulfonate esters. Ethanol at reflux generates ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate in ~75% yield .

Reaction Conditions:

ReagentSolventTemperatureYield (%)
MethylamineCH₂Cl₂0–5°C82
Ethanol + K₂CO₃THFReflux75

Halogenation of the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic halogenation, enabling further functionalization.

Bromination:

  • N-Bromosuccinimide (NBS): In tetrahydrofuran (THF) at -78°C, NBS selectively brominates the pyrrole ring at the 4-position, yielding methyl 4-bromo-5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate (49–62% yield) .

  • Kinetic Control: Lower temperatures (-78°C) favor monobromination, while higher temperatures lead to di-substitution .

Chlorination:

  • N-Chlorosuccinimide (NCS): In dichloromethane, NCS introduces chlorine at the 2-position, forming methyl 2,5-dichloro-1-methyl-1H-pyrrole-3-carboxylate (61% yield) .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, critical in medicinal chemistry.

Oxazole Formation:

  • Van Leusen Reaction: Reacts with toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions (K₂CO₃) to generate 1,3-oxazole derivatives. For example, methyl 5-(1,3-oxazol-5-yl)-1-methyl-1H-pyrrole-3-carboxylate is synthesized in 70% yield .

Triazolinone Synthesis:

  • Imidazole-Mediated Cyclization: In the presence of N-methylimidazole, the chlorosulfonyl group reacts with 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one to form herbicidally active triazolinones (85% purity) .

Hydrolysis and Esterification

The methyl ester and chlorosulfonyl groups undergo hydrolysis under controlled conditions.

Ester Hydrolysis:

  • Basic Hydrolysis: Treatment with NaOH in ethanol/water (1:1) at 90°C cleaves the ester to 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylic acid (quantitative yield) .

Sulfonic Acid Formation:

  • Aqueous Acid Hydrolysis: Reacts with H₂O/HCl to yield the sulfonic acid derivative, though this pathway is less common due to competing side reactions .

Comparative Reactivity

The reactivity of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate differs from structurally related compounds:

FeatureThis CompoundMethyl 1H-Pyrrole-2-carboxylate
Electrophilic Sites C-2, C-4 (pyrrole), -SO₂ClC-2, C-5 (pyrrole)
Halogenation Yield 49–62% (Br)38–49% (Br)
Sulfonamide Formation 82% (with methylamine)Not reported

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Inflammatory and Anticancer Properties
Research has highlighted the potential of pyrrole derivatives, including methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate, in developing anti-inflammatory and anticancer agents. Pyrrole-based compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression. For instance, studies on related pyrrole compounds indicate their effectiveness as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are crucial in prostaglandin E2 biosynthesis and tumor microenvironment regulation .

Case Study: Dual Inhibitors
A specific study synthesized 5-methyl-2-carboxamidepyrrole derivatives that demonstrated significant inhibition of mPGES-1, with IC50 values in the low micromolar range. These compounds also showed activity against sEH, suggesting their potential as dual-target therapeutics for conditions such as colorectal cancer .

Synthesis of Novel Compounds

This compound serves as a valuable reagent in organic synthesis. It can be utilized to create various heterocycles through reactions with different nucleophiles.

Synthesis Pathways
The compound can react with amines or other nucleophiles to form sulfonamide derivatives, which are important in medicinal chemistry. For example, the reaction of this chlorosulfonyl compound with 1-methylpyrrole led to the formation of pyrrole dyads, showcasing its utility in synthesizing complex molecular architectures .

Reaction Type Reagents Used Product Formed Yield (%)
Nucleophilic substitution1-MethylpyrrolePyrrole dyad69
CouplingThiophene-2-sulfonyl chlorideThiophenylpyrrole derivatives55
CouplingVarious substituted thiophene-sulfonylsDiverse pyrrole derivativesUp to 62

Potential Therapeutic Applications

The therapeutic potential of this compound extends beyond anticancer properties. Its derivatives have been explored for antibacterial activities as well.

Antibacterial Activity
Compounds derived from pyrroles have shown promising results against bacterial strains such as Staphylococcus aureus. Modifications to the pyrrole structure can enhance bioactivity while reducing lipophilicity, which is crucial for maintaining efficacy without adverse effects .

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives .

Comparison with Similar Compounds

Research Findings and Data Validation

  • Pyrazole derivatives () show defined hydrogen-bonding patterns critical for stability .
  • Safety : The chlorosulfonyl group necessitates stringent handling (corrosive, toxic), similar to other sulfonyl chlorides, though specific SDS data for the target compound is lacking .

Biological Activity

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is a compound with significant potential in biological research, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C7H8ClNO4SC_7H_8ClNO_4S
  • Molecular Weight : Approximately 237.66 g/mol
  • Functional Groups : Contains a pyrrole ring and a chlorosulfonyl group, which enhance its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to the chlorosulfonyl group. This group is known for its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter the structure and function of these molecules. This reactivity underpins its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings often exhibit antimicrobial properties. This compound is no exception, with preliminary studies suggesting effectiveness against various bacterial strains. For instance, related pyrrole compounds have shown activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in the low microgram per milliliter range .

Case Studies

Several studies highlight the biological potential of pyrrole derivatives:

  • Study on Antitubercular Activity : A study focused on pyrrole derivatives found that modifications to the pyrrole structure significantly enhanced their activity against drug-resistant Mycobacterium tuberculosis. While this compound was not specifically tested, the findings suggest that similar compounds could be developed for effective tuberculosis treatment .
  • Evaluation of Antimicrobial Efficacy : In a comparative analysis of various pyrrole compounds, derivatives exhibiting electrophilic characteristics like this compound were shown to possess notable antimicrobial activity against resistant strains, indicating a valuable direction for pharmaceutical development .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Characteristics
Methyl 5-chlorosulfonyl-1-methyl-2-pyrrolecarboxylateC7H8ClNO4SSimilar structure but different positionDifferent reactivity due to carboxylic acid position
Ethyl 4-chlorosulfonyl-2-methyl-1,5-diphenylpyrroleC20H18ClNO4SContains diphenyl groupsLarger molecular size and different functional groups
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylateC7H10N2O4SContains an amino groupMay exhibit different pharmacological properties

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